3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-methyl-4-[methyl(methylsulfonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-6-8(10(12)13)4-5-9(7)11(2)16(3,14)15/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZSHXMSAIPIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
- Starting material: 3-methyl-4-nitrobenzoic acid
- Reducing agent: Iron powder (reduced iron)
- Catalyst: Quaternary ammonium salt phase transfer catalyst, e.g., tetrabutylammonium bromide (TBAB)
- Acid: Bronsted acid such as ammonium chloride, acetic acid, or hydrochloric acid
- Solvent: Water, methanol, or ethanol
- Temperature: 85–110°C
- Reaction time: 2–6 hours
Procedure Summary
- Mix 3-methyl-4-nitrobenzoic acid and quaternary phase transfer catalyst in the solvent.
- Add reduced iron powder and Bronsted acid under stirring.
- Heat to reflux (85–110°C) for 2–6 hours to complete reduction to the amine.
- Cool to 5–35°C, add sodium carbonate and activated carbon for decolorization.
- Filter off iron residues and wash with sodium carbonate solution.
- Acidify the filtrate to subacidic pH to precipitate 3-methyl-4-aminobenzoic acid.
- Filter, wash, and dry the product.
Reaction Ratios and Conditions
| Component | Molar Ratio (relative to 3-methyl-4-nitrobenzoic acid) | Notes |
|---|---|---|
| Reduced iron powder | 1.0–5.0 | Typically 1.5–1.75 preferred |
| Quaternary phase transfer catalyst (e.g., TBAB) | 0.000001–1.0 | 0.0045–0.014 preferred |
| Bronsted acid (e.g., NH4Cl) | 0.0001–5.0 |
Yield and Advantages
- Product yield up to 90.1%
- Simple operation, low cost
- Environmentally friendly iron residues can be recycled as metallurgy ore
- Suitable for industrial scale production
This method is supported by patent CN106831460A and is considered industrially viable due to its efficiency and environmental considerations.
Sulfonylation and Oxidation to Form this compound
The final compound involves a methylsulfonylamino substituent, which requires sulfonylation and oxidation steps.
Oxidation of Sulfide to Sulfone
- Starting material: A methylthio-substituted intermediate (e.g., 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylthio)benzoic acid)
- Oxidants: Hypochlorite (e.g., sodium hypochlorite) and peroxide compounds (e.g., hydrogen peroxide)
- Catalysts: TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), sulfuric acid, acetic acid, sodium tungstate, or combinations thereof
- Catalyst loading: 1%–50% by weight relative to substrate
- Solvent: Organic solvents such as toluene or xylene
- Temperature: 100–120°C
- Reaction time: 1–5 hours
Hydrolysis Step
- Hydrolysis of intermediate compounds to yield the target benzoic acid derivative
- Conducted in organic solvents with inorganic bases such as sodium hydroxide or potassium hydroxide
- Reaction temperature maintained at 100–120°C for 1–5 hours
Advantages
- High conversion rates and selectivity
- Green and environmentally friendly process with reduced wastewater, waste gas, and solid waste
- Cost-effective and suitable for industrial production
This oxidation and hydrolysis strategy is detailed in patent WO2024088280A1, which provides a modern, environmentally conscious synthetic route.
Summary Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of 3-methyl-4-nitrobenzoic acid | Fe powder, TBAB, NH4Cl, water/methanol/ethanol | 85–110 | 2–6 | Up to 90.1 | Phase transfer catalyst improves yield |
| Oxidation to methylsulfonyl derivative | NaOCl, H2O2, TEMPO, sulfuric/acetic acid, toluene/xylene | 100–120 | 1–5 | High | Green, selective, industrially viable |
| Hydrolysis | NaOH or KOH, organic solvent (toluene/xylene) | 100–120 | 1–5 | High | Completes formation of benzoic acid |
Research Findings and Industrial Implications
- The use of phase transfer catalysts in the reduction step significantly enhances reaction rates and product yields by facilitating better contact between organic and inorganic phases.
- The oxidation method using combined hypochlorite and peroxide oxidants with TEMPO catalyst offers a mild, selective, and environmentally friendly approach to sulfone formation, reducing hazardous waste.
- The synthetic routes emphasize green chemistry principles, making the processes suitable for scale-up and commercial manufacture.
- Iron residues from reduction can be recycled, contributing to sustainability.
- Reaction conditions are optimized for balance between yield, purity, and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods, often involving sulfonylation reactions. It serves as an intermediate in the synthesis of more complex organic molecules. For instance, it can be derived from methyl 3-amino-4-methylbenzoate through a series of chemical transformations including guanidination and subsequent coupling reactions using coupling agents like EDC or HBTU .
Table 1: Synthesis Routes for 3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic Acid
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Guanidination | Methyl 3-amino-4-methylbenzoate, guanidine |
| 2 | Coupling | EDC/HBTU, organic base |
| 3 | Protection | Boc-protecting group |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of para-aminobenzoic acid (PABA), which share structural similarities, possess broad-spectrum antimicrobial effects against various pathogens .
Anti-Cholinesterase Activity
The compound has also been investigated for its potential as an anti-cholinesterase agent. In vitro studies have demonstrated that certain analogs can inhibit acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The inhibition constants (Ki values) for these compounds indicate promising potency compared to standard drugs .
Pain Management
Recent patents have highlighted the potential of sulfonamide compounds, including derivatives of this compound, in modulating TRPM8 channels associated with neuropathic pain. This suggests a possible application in pain management therapies .
Cancer Treatment
The compound's structural characteristics may also lend it utility in anticancer drug development. Preliminary studies have indicated that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a pathway for further research into their efficacy as chemotherapeutic agents .
Table 2: Biological Activities and Therapeutic Applications
Mechanism of Action
The mechanism of action of 3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with the target molecule but differ in substituents, influencing their physicochemical and biological properties:
3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid (CAS 1269167-44-3)
- Molecular Formula: C15H15NO4S
- Molecular Weight : 305.35 g/mol
- Key Substituents : Phenylsulfonyl group replaces methylsulfonyl.
- Properties : Increased aromaticity and lipophilicity due to the phenyl group, which may enhance membrane permeability but reduce aqueous solubility. The larger molecular weight could affect pharmacokinetics .
3-{[4-Methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid
- Molecular Formula : C19H20N2O6S
- Molecular Weight : 404.44 g/mol
- Key Substituents: Morpholine-sulfonyl and benzoyl amino groups.
- Properties: The morpholine ring introduces hydrogen-bonding sites, improving solubility in polar solvents.
4-Methoxy-3-sulfamoylbenzoic acid (CAS 20532-06-3)
- Molecular Formula: C8H9NO5S
- Molecular Weight : 231.22 g/mol
- Key Substituents : Methoxy (4-position) and sulfamoyl (-SO2NH2, 3-position).
- Properties: High polarity due to the sulfamoyl group, which provides two hydrogen-bond donors. This increases acidity (lower pKa) compared to the target compound, impacting ionization and solubility .
CVT-10216 (GS-455534)
- Molecular Formula: C24H19NO7S
- Molecular Weight : 465.48 g/mol
- Key Substituents: Chromene core with methylsulfonylamino-phenyl and benzyloxy groups.
- Properties: Extended conjugation from the chromene system may enhance UV absorption and alter pharmacokinetic profiles.
Data Table: Comparative Analysis
Biological Activity
3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid is a benzoic acid derivative characterized by a methyl group at the 3-position and a methylsulfonyl-methylamino group at the 4-position. This compound has garnered interest in the scientific community due to its potential biological activities, which include anti-inflammatory, antimicrobial, and enzyme-modulating effects.
Chemical Structure and Properties
- Molecular Formula : C10H13NO4S
- Physical State : White to off-white crystalline solid at room temperature
- Functional Groups : Methyl group, methylsulfonyl group, and amino group
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to various enzymes and receptors. This interaction may modulate biological pathways, leading to diverse physiological effects, including:
- Inhibition of Inflammatory Mediators : Potentially reducing inflammation by modulating cytokine production.
- Enzyme Activation : Enhancing the activity of proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways.
Anti-inflammatory Effects
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory properties. The compound may influence the synthesis of inflammatory mediators, making it a candidate for further pharmacological studies aimed at treating inflammatory conditions.
Enzyme Modulation
The compound has been shown to enhance the activity of key proteolytic systems within cells:
- Ubiquitin-proteasome pathway (UPP) : Involved in protein degradation and cellular homeostasis.
- Autophagy-lysosome pathway (ALP) : Crucial for degrading damaged organelles and proteins.
Case Studies
- In Vitro Studies
-
Chemical Synthesis and Biological Evaluation
- Various synthesis methods have been explored for related compounds, revealing that modifications in the structure can lead to enhanced biological activities. For instance, compounds with similar functional groups exhibited significant interactions with biological targets involved in inflammation and pain perception .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H13NO4S | Anti-inflammatory, enzyme modulation |
| 2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid | C10H13NO4S | Antimicrobial, cardiotonic properties |
| 4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid | C10H13NO4S | Anti-inflammatory, potential drug candidate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-4-[methyl(methylsulfonyl)amino]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the methyl(methylsulfonyl)amino group at the 4-position of a benzoic acid scaffold. A two-step approach is often employed:
Sulfonylation : Reacting 3-methyl-4-aminobenzoic acid with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
Methylation : Using methyl iodide or dimethyl sulfate to methylate the sulfonamide nitrogen.
Critical parameters include temperature control (0–25°C for sulfonylation) and stoichiometric excess of methylating agents (~1.2–1.5 equiv.) to minimize side products. Yields range from 60–85%, depending on purification efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the singlet corresponding to the methyl group at position 3 (δ ~2.3 ppm) and the methylsulfonyl group (δ ~3.1–3.3 ppm for CH₃SO₂). The aromatic protons typically appear as a doublet (J = 8–9 Hz) due to substituent effects .
- ¹³C NMR : The carbonyl carbon (COOH) resonates at δ ~168–170 ppm, while the sulfonamide sulfur-linked carbons appear at δ ~40–45 ppm .
- Mass Spectrometry : ESI-MS in negative ion mode should show [M–H]⁻ with a molecular ion matching the exact mass (C₁₀H₁₃NO₄S: 255.06 g/mol). Confirm fragmentation patterns (e.g., loss of SO₂CH₃ at m/z 155) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives with similar substitution patterns?
- Methodological Answer : Discrepancies in aromatic proton splitting or unexpected coupling constants often arise from steric or electronic effects. For example:
- Case Study : In 3-methyl-4-(sulfonamide) derivatives, overlapping signals for ortho-protons (H2 and H6) can occur. Use DEPT-135 or 2D-COSY to assign overlapping peaks. Alternatively, employ variable-temperature NMR to reduce dynamic effects caused by restricted rotation of the sulfonamide group .
- Validation : Cross-reference with computational methods (e.g., DFT-based chemical shift predictions) to validate assignments .
Q. What experimental strategies optimize the compound’s stability in biological assays, particularly regarding hydrolysis of the sulfonamide group?
- Methodological Answer : The methyl(methylsulfonyl)amino group is susceptible to enzymatic or acidic hydrolysis. Mitigation strategies include:
- pH Buffering : Maintain assay buffers at pH 7.4–8.0 to reduce acid-catalyzed degradation.
- Co-solvents : Use DMSO or cyclodextrin derivatives to enhance solubility and shield the sulfonamide moiety.
- Metabolic Stability Assays : Pre-incubate with liver microsomes to identify metabolites (e.g., 4-amino-3-methylbenzoic acid) and modify the structure with electron-withdrawing groups (e.g., fluorine) to slow hydrolysis .
Q. How does the methyl(methylsulfonyl)amino substituent influence binding affinity in enzyme inhibition studies?
- Methodological Answer : The sulfonamide group acts as a hydrogen-bond acceptor, while the methyl groups enhance hydrophobic interactions. For example:
- Carbonic Anhydrase Inhibition : Compare inhibitory activity (IC₅₀) of this compound against analogs lacking the sulfonyl group. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. The sulfonyl moiety typically improves affinity (ΔG = −8 to −10 kcal/mol) by interacting with zinc-coordinated water in the active site .
Data Contradiction Analysis
Q. Why might HPLC purity assays and LC-MS data conflict for this compound, and how should researchers troubleshoot?
- Methodological Answer : Discrepancies often arise from:
- Ion Suppression : Impurities with similar retention times but different ionization efficiencies. Use HPLC-DAD-ELSD (evaporative light scattering detection) for non-UV-active contaminants.
- Degradation During Analysis : Ensure LC-MS mobile phases are chilled (4°C) and avoid high-pH conditions. For example, hydrolysis products (e.g., 4-amino derivatives) may co-elute but show distinct MS/MS fragments .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s activity in cellular assays (e.g., cytotoxicity or receptor agonism)?
- Methodological Answer :
- Negative Controls : Use the des-sulfonylated analog (3-methyl-4-aminobenzoic acid) to isolate the sulfonamide’s contribution.
- Solvent Controls : Include DMSO vehicle at the same concentration (e.g., ≤0.1%) to rule out solvent-induced artifacts.
- Positive Controls : For receptor studies (e.g., β₃-adrenoceptor), use established agonists like SAR150640 (see ) to benchmark efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
